3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate
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Overview
Description
3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the addition of 4-chlorobenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
- Dissolve morpholine in diethyl ether and stir for 10 minutes.
- Add an ice-cold methanolic solution of sodium hydroxide and stir for 15 minutes at an ice-cold temperature.
- Add cold carbon disulfide dropwise while maintaining the ice-cold temperature and stir for 4 hours.
- Add 4-chlorobenzaldehyde to the reaction mixture and continue stirring.
- Filter the resulting white precipitate, rinse with diethyl ether, and dry in a desiccator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, its antioxidant properties may help in scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Sodium morpholine-4-carbodithioate: Similar structure but with a sodium ion instead of the 4-chlorophenyl group.
4-(3-Chlorophenyl)morpholine: Contains the chlorophenyl group but lacks the dithiocarbamate moiety.
Uniqueness
3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the presence of both the 4-chlorophenyl group and the morpholine-4-carbodithioate moiety
Properties
CAS No. |
61998-19-4 |
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Molecular Formula |
C14H16ClNO2S2 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H16ClNO2S2/c15-12-3-1-11(2-4-12)13(17)5-10-20-14(19)16-6-8-18-9-7-16/h1-4H,5-10H2 |
InChI Key |
IGXBNPCJWOXHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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